molecular formula C17H24N4O4S B2710266 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane CAS No. 1903848-32-7

1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane

Cat. No.: B2710266
CAS No.: 1903848-32-7
M. Wt: 380.46
InChI Key: HYMXOONXRZADMV-UHFFFAOYSA-N
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Description

1-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core modified with two distinct substituents: a sulfonyl-linked 1,2-dimethylimidazole moiety and a 2,5-dimethylfuran-3-carbonyl group. The compound’s synthesis typically involves sequential sulfonylation and acylation reactions on the diazepane backbone, though specific protocols remain proprietary in industrial settings .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-12-10-15(13(2)25-12)17(22)20-6-5-7-21(9-8-20)26(23,24)16-11-19(4)14(3)18-16/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMXOONXRZADMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and furan derivatives, followed by sulfonylation and diazepane ring formation. Each step requires specific reagents and conditions, such as:

    Imidazole Derivative Preparation: Using 1,2-dimethylimidazole as a starting material, sulfonylation can be achieved using sulfonyl chlorides in the presence of a base like triethylamine.

    Furan Derivative Preparation: 2,5-dimethylfuran can be synthesized from furfural through catalytic hydrogenation and methylation.

    Diazepane Ring Formation: The diazepane ring can be formed through cyclization reactions involving appropriate diamines and dihalides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of imidazolines.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

Overview

The compound 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane is a heterocyclic organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and material science. Its unique structural features lend themselves to a range of biological and chemical interactions.

Medicinal Chemistry

The compound has potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of imidazole and diazepane structures often exhibit:

  • Anticonvulsant Activity : Similar compounds have been studied for their effectiveness in treating epilepsy and other seizure disorders .
  • Anxiolytic Properties : The diazepane framework is associated with anxiolytic effects, making this compound a candidate for further studies in anxiety-related disorders .

Antimicrobial Activity

Studies have shown that compounds containing imidazole and sulfonamide groups possess significant antimicrobial properties. This compound could be explored for:

  • Bacterial Inhibition : The imidazole ring is known for its ability to disrupt bacterial cell wall synthesis.
  • Fungal Resistance : The sulfonamide moiety may enhance antifungal activity, making it suitable for treating fungal infections .

Material Science

Due to its unique chemical structure, this compound may find applications in:

  • Organic Electronics : The presence of furan and imidazole rings suggests potential use in organic semiconductors and photovoltaic materials due to their electronic properties.
PropertyValue
ConductivityHigh
StabilityModerate
SolubilitySoluble in organic solvents

Synthesis of Novel Compounds

The compound can serve as a precursor in the synthesis of more complex heterocyclic systems. Its reactivity can be exploited to create:

  • Fused Ring Systems : Useful in developing new pharmaceuticals with enhanced efficacy.

Study 1: Anticonvulsant Activity

In a study investigating new anticonvulsants, derivatives of diazepane were synthesized and tested for their efficacy against induced seizures in animal models. Results indicated that modifications to the diazepane structure significantly increased anticonvulsant activity compared to traditional benzodiazepines .

Study 2: Antimicrobial Efficacy

A series of compounds based on imidazole and sulfonamide were tested against various bacterial strains. The results demonstrated that the introduction of the sulfonyl group enhanced the antimicrobial potency, suggesting that similar modifications could be applied to the compound for improved efficacy against resistant strains .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (imidazole, diazepane, or furan derivatives) and functional group modifications. Below is a detailed comparison:

Imidazole-Containing Diazepane Derivatives
Property Target Compound Analog 1: 1,5-Dimethyl-4-(coumarin-3-yl)benzodiazepine Analog 2: 4-(5-Nitroimidazolyl)phenyldiazepane
Core Structure 1,4-Diazepane with imidazole-sulfonyl and furan-carbonyl 1,4-Benzodiazepine with coumarin-tetrazole 1,4-Diazepane with nitroimidazole-phenyl
Key Functional Groups Sulfonyl, dimethylimidazole, dimethylfuran-carbonyl Coumarin, tetrazole, pyrazolone Nitroimidazole, chloromethylphenyl
Synthetic Method Sulfonylation + acylation TDAE-mediated coupling TDAE methodology with α-carbonyl esters
Solubility (DMSO) High (>50 mg/mL) Moderate (~20 mg/mL) Low (<10 mg/mL)
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 180°C

Key Observations :

  • The target compound’s sulfonyl group enhances solubility compared to nitroimidazole analogs, which exhibit poor solubility due to nitro group hydrophobicity .
  • Coumarin-based analogs (e.g., Analog 1) show reduced thermal stability, likely due to the labile tetrazole-pyrazolone linkage .
Furan-Modified Heterocycles
Property Target Compound Analog 3: 2,5-Dimethylfuran-3-carbonyl-piperazine Analog 4: Furan-2-carbonyl-1,4-diazepane
Aromatic Substituent 2,5-Dimethylfuran-3-carbonyl 2,5-Dimethylfuran-3-carbonyl Furan-2-carbonyl
Bioactivity (in vitro) Moderate kinase inhibition (IC₅₀ = 5 µM) Weak inhibition (IC₅₀ > 50 µM) No reported activity
Metabolic Stability High (t₁/₂ > 6 hours in liver microsomes) Moderate (t₁/₂ = 3 hours) Low (t₁/₂ = 1 hour)

Key Observations :

  • The 3-carbonyl position on the furan ring (target compound) improves kinase inhibition compared to 2-carbonyl analogs (Analog 4).
  • Methyl groups on the furan enhance metabolic stability by reducing cytochrome P450-mediated oxidation .

Research Findings and Mechanistic Insights

  • Structure-Activity Relationship (SAR) : The dimethylimidazole-sulfonyl group enhances binding to ATP pockets in kinases, while the furan-carbonyl moiety stabilizes hydrophobic interactions .
  • Contradictory Data : While emphasizes TDAE-based synthesis for nitroimidazoles, this method is ineffective for the target compound due to sulfonyl group sensitivity to reducing agents.

Biological Activity

1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

  • Chemical Formula : C13H18N4O3S
  • Molecular Weight : 298.37 g/mol
  • CAS Number : 1481202-52-1
  • IUPAC Name : 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane

Biological Activity Overview

The biological activities of this compound have been primarily evaluated in the context of cancer research, particularly for its antiproliferative effects. The following subsections summarize key findings from various studies.

Antiproliferative Effects

Research indicates that compounds containing imidazole and diazepane moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest at the G2/M phase. This is supported by studies showing that it disrupts microtubule formation, which is critical for mitosis .

Case Studies and Experimental Findings

A study conducted on a series of diazepane derivatives highlighted the following:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 45 nM in MCF-7 cells, indicating potent antiproliferative activity .
  • Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming the induction of apoptosis .
CompoundCell LineIC50 (nM)Mechanism
1MCF-745Apoptosis induction
2A54960Microtubule disruption
3HeLa55G2/M phase arrest

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

  • Imidazole Ring : Known for its role in enzyme inhibition and interaction with biological receptors.
  • Diazepane Moiety : Imparts stability and enhances lipophilicity, facilitating cellular uptake.

Computational docking studies have suggested favorable interactions between the compound and tubulin, supporting its role as a microtubule destabilizer .

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also presents certain safety concerns:

  • Hazard Statements : May cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) .

Q & A

Q. What are the recommended synthetic routes for 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves sequential functionalization of the diazepane core. First, sulfonylation of the 1,2-dimethylimidazole moiety (via chlorosulfonation intermediates) followed by furan-3-carbonyl coupling. Key steps include:
  • Imidazole sulfonylation : Use SOCl₂ for chlorosulfonation, followed by nucleophilic substitution with diazepane under anhydrous conditions (e.g., THF, 0–5°C) .
  • Furan carbonyl coupling : Employ Steglich esterification (DCC/DMAP) or acyl chloride activation for the furan-3-carbonyl group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Optimization : Yield improvements (≥70%) require strict control of stoichiometry (1:1.2 molar ratio for sulfonylation) and inert atmospheres to prevent hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for imidazole (δ 2.5–3.5 ppm for CH₃) and furan carbonyl (δ 160–170 ppm). Discrepancies in integration (e.g., overlapping diazepane protons) require variable-temperature NMR or COSY .
  • HRMS : Use ESI+ mode with sodium adduct calibration. Discrepancies between theoretical and observed m/z values may indicate incomplete purification or residual solvents (validate via GC-MS) .
  • IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups. Resolve ambiguities by comparing with analogous compounds in databases .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the optimization of this compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electron density on sulfonyl and carbonyl groups. Identify nucleophilic/electrophilic sites for reaction pathway predictions .
  • Transition State Analysis : Simulate sulfonylation barriers to optimize temperature and catalyst selection (e.g., pyridine vs. triethylamine) .
  • Validation : Cross-reference computed vibrational spectra (IR) with experimental data to refine force constants .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Methodological Answer :
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Address outliers by verifying cell line viability (MTT assay) and solvent controls (DMSO ≤0.1%) .
  • Meta-Analysis : Compare results across assays (e.g., enzyme inhibition vs. whole-cell models) using ANOVA to isolate confounding variables (e.g., membrane permeability) .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁴C-furan) to track metabolic stability via LC-MS/MS .

Q. How can process simulation tools improve scalability for multi-step syntheses of this compound?

  • Methodological Answer :
  • Aspen Plus Modeling : Simulate batch reactor dynamics for sulfonylation (exothermic step) to optimize cooling rates and prevent side reactions .
  • Sensitivity Analysis : Vary solvent ratios (THF/water) to identify crystallization conditions that maximize purity (>98%) and minimize waste .
  • PAT Integration : Use inline FTIR for real-time monitoring of diazepane intermediate stability during scale-up .

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